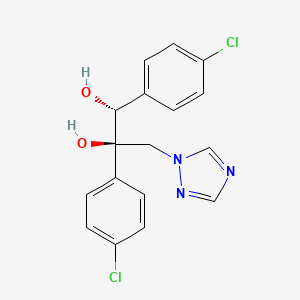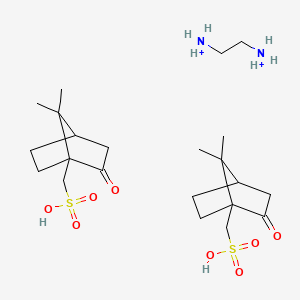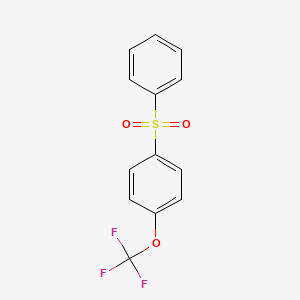
1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a phenylsulphonyl group and a trifluoromethoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group and the phenylsulphonyl group onto a benzene ring. One common method involves the reaction of phenylsulfonyl chloride with 4-(trifluoromethoxy)aniline under suitable conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by electron-donating or electron-withdrawing groups on the benzene ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biochemical pathways and interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring fluorinated aromatic compounds
Mécanisme D'action
The mechanism by which 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene exerts its effects involves its ability to form electron donor-acceptor complexes. This property is particularly useful in photoredox reactions, where the compound can undergo single electron transfer (SET) reactions under visible light irradiation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
Trifluoromethyl phenyl sulfone: Known for its use as a nucleophilic trifluoromethylating agent.
Perfluoroalkyl phenyl sulfones: Used in similar photoredox reactions but with different alkyl groups.
Trifluoromethyl ketones: Valuable in synthetic chemistry for their unique reactivity
The uniqueness of this compound lies in its combination of the phenylsulphonyl and trifluoromethoxy groups, which impart distinct reactivity and properties compared to other fluorinated aromatic compounds.
Propriétés
Numéro CAS |
87750-50-3 |
|---|---|
Formule moléculaire |
C13H9F3O3S |
Poids moléculaire |
302.27 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C13H9F3O3S/c14-13(15,16)19-10-6-8-12(9-7-10)20(17,18)11-4-2-1-3-5-11/h1-9H |
Clé InChI |
LQTPOHOWUNBYEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
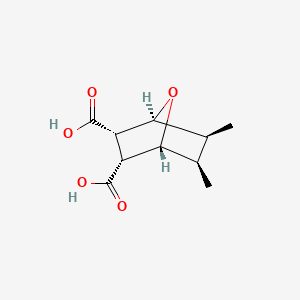

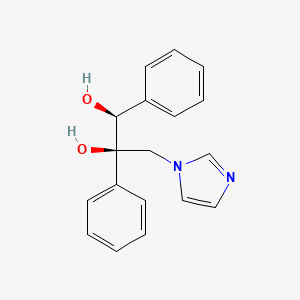
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
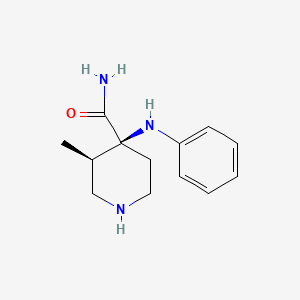
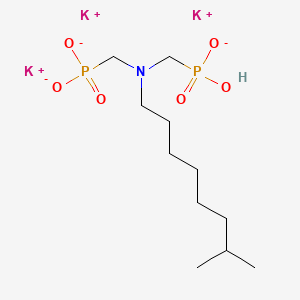
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
